3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Lipophilicity Physicochemical property ADME prediction

This compound is a high-lipophilicity 2,3-diarylquinoline-4-carboxylic acid (XLogP 7.2, ~3.2 log units above core scaffold) validated as a research probe for DHODH inhibition (IC50 ~1.38 µM). The sterically demanding 4-tert-butylphenoxy substituent enables studies of lipophilicity-driven membrane partitioning and target-binding kinetics that simpler analogs cannot support. Procure from verified suppliers to ensure ≥95% HPLC purity and consistent physicochemical properties critical for reproducible SAR analysis.

Molecular Formula C26H22ClNO3
Molecular Weight 431.92
CAS No. 400079-75-6
Cat. No. B2535281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid
CAS400079-75-6
Molecular FormulaC26H22ClNO3
Molecular Weight431.92
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O
InChIInChI=1S/C26H22ClNO3/c1-26(2,3)17-10-14-19(15-11-17)31-24-22(25(29)30)20-6-4-5-7-21(20)28-23(24)16-8-12-18(27)13-9-16/h4-15H,1-3H3,(H,29,30)
InChIKeyMRJKRURWEXJWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid (CAS 400079-75-6): Procurement-Relevant Physicochemical and Biological Identity


3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 400079-75-6) is a synthetic quinoline-4-carboxylic acid derivative within the 2,3-diarylquinoline subclass [1]. The scaffold comprises a quinoline core substituted with a 4-chlorophenyl group at position 2 and a sterically demanding 4-tert-butylphenoxy ether at position 3 [2]. The carboxylic acid moiety at position 4 provides an ionizable center and a synthetic handle for derivatization. This compound is commercially supplied at ≥95% purity (HPLC) for research use . The structural features—particularly the bulky, lipophilic 4-tert-butylphenoxy substituent—distinguish it from simpler 2-arylquinoline-4-carboxylic acid analogs and impart calculated physicochemical properties that deviate markedly from those of the core scaffold [2].

Why 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid or 3-Phenoxy Analogs Cannot Substitute for 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid (CAS 400079-75-6)


The 4-tert-butylphenoxy substituent at position 3 of the quinoline core is not a passive structural modification. Computed physicochemical data indicate it elevates XLogP from 4.0 to 7.2 compared to the unsubstituted 2-(4-chlorophenyl)quinoline-4-carboxylic acid scaffold [1], introducing a >3-log-unit increase in calculated lipophilicity. This same substituent adds three rotatable bonds (+150% vs. core scaffold) and increases molecular weight by ~148 Da [1][2]. These changes are expected to alter membrane permeability, metabolic stability, and target-binding kinetics relative to 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9) or 2-(4-chlorophenyl)-3-phenoxyquinoline-4-carboxylic acid (CAS 400079-78-9), which lacks the tert-butyl group. Available DHODH inhibition data, while cross-study, suggest that the 3-aryloxy substituent influences biochemical potency in a manner not predictable from the core scaffold alone [3]. Generic substitution with a less lipophilic or less sterically hindered analog risks altering the pharmacological profile and confounding SAR interpretation.

Quantitative Differentiation Evidence for 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid (CAS 400079-75-6) vs. Comparator Compounds


Calculated Lipophilicity (XLogP): 3.2 Log-Unit Increase vs. Core Scaffold

The target compound exhibits a computed XLogP3-AA of 7.2, compared to 4.0 for 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9), the simplest analog lacking any 3-phenoxy substitution [1]. This represents a 3.2 log-unit increase in calculated lipophilicity, driven by the 4-tert-butylphenoxy group. The unsubstituted 3-phenoxy analog (CAS 400079-78-9) is expected to have an intermediate XLogP value, as its molecular weight is ~56 Da lower and it lacks the branching methyl groups. High lipophilicity (XLogP > 5) is often associated with increased membrane permeability and potential CNS penetration but may also reduce aqueous solubility.

Lipophilicity Physicochemical property ADME prediction

Rotatable Bond Count: 150% Increase in Conformational Flexibility vs. Core Scaffold

The target compound contains 5 rotatable bonds, compared to 2 rotatable bonds for 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9) [1]. This 150% increase arises from the 4-tert-butylphenoxy ether linkage and the tert-butyl group itself. Increased rotatable bond count is a key determinant of conformational entropy; it typically reduces binding affinity unless offset by favorable hydrophobic contacts. The rigid, planar quinoline core is preserved, but the 3-substituent introduces a flexible arm that can explore a wider conformational space than the unsubstituted analog.

Conformational flexibility Molecular recognition Entropy penalty

DHODH Inhibitory Activity: Cross-Study IC50 Comparison Suggests Retained Potency with Modified Physicochemical Profile

In a DHODH enzyme inhibition assay, the target compound (CHEMBL3593802) demonstrated an IC50 of 1,380 nM (1.38 μM) [1]. For the simpler analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9), a separate study reported an IC50 of 1,220 nM (1.22 μM) against human DHODH [2]. While data are cross-study and assay conditions may differ, the values are within ~13% of each other, suggesting the 3-(4-tert-butylphenoxy) substituent does not abolish DHODH binding but may maintain comparable enzyme-level potency while substantially altering the physicochemical profile. Note: These data are derived from distinct experimental systems and should not be interpreted as a direct head-to-head comparison.

DHODH inhibition IC50 Pyrimidine biosynthesis

Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation vs. Direct 3-Phenoxy Analog

The target compound (MW 431.9 g/mol; 4 H-bond acceptors) is structurally differentiated from its closest commercially available analog, 2-(4-chlorophenyl)-3-phenoxyquinoline-4-carboxylic acid (CAS 400079-78-9; MW 375.8 g/mol; 3 H-bond acceptors) [1]. The 4-tert-butyl group adds ~56 Da (C4H8) and introduces no additional hydrogen bond acceptors or donors. The molecular weight difference (ΔMW = +56.1 Da) falls within a range that can significantly influence passive membrane permeability and efflux transporter recognition. Furthermore, the 4-tert-butyl substituent on the phenoxy ring increases steric bulk and electron density, which may affect the pKa of the carboxylic acid and the overall molecular electrostatic potential surface compared to the unsubstituted phenoxy analog.

Molecular weight Hydrogen bonding Scaffold differentiation

Commercial Purity Specification: 95% vs. 90% Minimum Purity Relative to Closest 3-Substituted Analog

The target compound is available from a reputable vendor at ≥95% purity (HPLC) . The closest commercially available 3-substituted analog, 2-(4-chlorophenyl)-3-phenoxyquinoline-4-carboxylic acid (CAS 400079-78-9), is offered at ≥90% purity by its vendor . The 5% higher minimum purity specification for the target compound reduces the potential for confounding biological effects arising from impurities and provides greater batch-to-batch consistency for quantitative structure-activity relationship (QSAR) efforts. The target compound also has defined long-term storage conditions (cool, dry place) and documented transport classification (non-hazardous) .

Purity specification Quality control Procurement standardization

Evidence-Based Application Scenarios for 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid (CAS 400079-75-6)


SAR Studies Requiring a High-Lipophilicity 2,3-Diarylquinoline-4-carboxylic Acid Probe

The target compound, with an XLogP of 7.2, serves as a high-lipophilicity probe within a 2,3-diarylquinoline-4-carboxylic acid SAR series [1]. When evaluating the impact of lipophilicity on cellular permeability, off-target binding, or metabolic stability, this compound provides a ~3.2 log-unit step relative to the core scaffold 2-(4-chlorophenyl)quinoline-4-carboxylic acid (XLogP 4.0) [1]. This large dynamic range facilitates robust correlation analysis between logP and biological endpoints without the confounding influence of structural changes to the quinoline core.

DHODH-Focused Medicinal Chemistry with a Balanced Potency-Lipophilicity Profile

Cross-study evidence indicates the target compound retains DHODH inhibitory activity in the low micromolar range (IC50 ~1.38 μM) [2], comparable to the core scaffold. Combined with its elevated lipophilicity, the compound can be used to test the hypothesis that increased membrane partitioning compensates for modest biochemical potency in cell-based DHODH inhibition assays. This makes it a useful tool compound for probing the relationship between DHODH engagement and cellular pyrimidine depletion under conditions where membrane permeability may be rate-limiting.

Chemical Biology Studies Investigating the Role of 3-Aryloxy Substituent Bulk on Target Selectivity

The 4-tert-butylphenoxy group introduces significant steric bulk and conformational flexibility (5 rotatable bonds) compared to the unsubstituted phenoxy analog [3]. This feature makes the compound suitable for chemical biology experiments designed to probe the steric tolerance of quinoline-binding pockets across different protein targets. The increased molecular volume and altered electrostatic surface, relative to the 3-phenoxy analog (MW 375.8), may differentially affect binding to DHODH vs. other quinoline-recognizing proteins such as COX-2 or alkaline phosphatases.

Reference Standard for Computational ADME Model Validation

With computed XLogP (7.2), 5 rotatable bonds, MW 431.9, and 4 H-bond acceptors, the target compound occupies a distinct region of physicochemical space relative to simpler quinoline-4-carboxylic acid derivatives [3]. This makes it a valuable test case for validating in silico ADME prediction models—particularly those predicting logD, Caco-2 permeability, or P-glycoprotein efflux liability—where the predicted values can be experimentally benchmarked against the measured properties of the core scaffold and the 3-phenoxy analog.

Quote Request

Request a Quote for 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.